Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-(3-methylbutyl)piperidine-1-carboxylate typically involves the esterification of 4-(3-methylbutyl)piperidine-1-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phenyl 4-(3-methylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
- Phenyl 4-(2-methylbutyl)piperidine-1-carboxylate
- Phenyl 4-(4-methylbutyl)piperidine-1-carboxylate
- Phenyl 4-(3-ethylbutyl)piperidine-1-carboxylate
These compounds share similar structural features but differ in the position and nature of the substituents on the piperidine ring. The unique properties of this compound, such as its specific biological activities and chemical reactivity, distinguish it from other similar compounds .
Biological Activity
Phenyl 4-(3-methylbutyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperidine derivatives with various aryl groups. The compound's structure features a piperidine ring substituted at the 4-position with a phenyl group and a branched alkyl chain (3-methylbutyl). This structural arrangement is crucial for its biological activity, influencing both its pharmacokinetic properties and receptor interactions.
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:
- Inhibition of Kinases : Studies have shown that related piperidine derivatives can inhibit kinases such as ERK5, which plays a role in cell signaling pathways associated with cancer progression. For instance, certain derivatives demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
- Antitumor Activity : The compound has been evaluated for its antitumor properties, particularly against breast cancer cell lines. Mechanistic studies reveal that it may induce apoptosis through modulation of signaling pathways, including the Akt pathway, which is critical for cell survival .
- Enzyme Inhibition : Analogous compounds have shown inhibitory effects on carbonic anhydrases (CAs), with selectivity for CA IX over CA II. This selectivity is significant as CA IX is often overexpressed in tumors .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
Parameter | Value |
---|---|
Clearance (Cl) | 14 mL/min/kg |
Volume of Distribution (Vd) | 0.6 L/kg |
Half-life (t1/2) | 80 min |
Bioavailability (F) | 42% |
These parameters suggest moderate bioavailability and clearance rates, which are critical for therapeutic efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
- Anticancer Studies : A study involving various piperidine derivatives reported significant antitumor effects against MDA-MB-231 breast cancer cells. The compounds induced apoptosis, as evidenced by increased annexin V-FITC staining .
- Kinase Inhibition : Research on kinase inhibitors revealed that modifications to the piperidine structure could enhance potency against specific kinases like ERK5. For example, certain derivatives demonstrated improved binding affinity and selectivity compared to standard inhibitors .
- ADMET Properties : Predictive ADMET analyses indicated that many synthesized derivatives comply with Lipinski's Rule of Five, suggesting favorable drug-like properties. This compliance is essential for further development in drug discovery programs .
Properties
CAS No. |
651053-83-7 |
---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
phenyl 4-(3-methylbutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-14(2)8-9-15-10-12-18(13-11-15)17(19)20-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
InChI Key |
GYENEDJXNHOCID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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